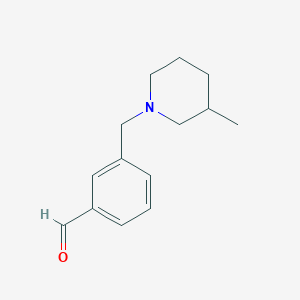

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

Description

Properties

IUPAC Name |

3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-4-3-7-15(9-12)10-13-5-2-6-14(8-13)11-16/h2,5-6,8,11-12H,3-4,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHCWOBTESBVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC(=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234877 | |

| Record name | Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443305-41-6 | |

| Record name | Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-[(3-methyl-1-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ultrasound-Assisted Electrolysis of Toluene

The oxidation of toluene to benzaldehyde forms the foundational step for synthesizing the target compound. A method detailed in CN102268687A employs MnSO₄ as an electrolyte in an ultrasonic electrolytic cell (PbO₂/Pb anode, Pb cathode). Key parameters include:

| Parameter | Value |

|---|---|

| Electrolyte | 1.2 M MnSO₄ in H₂SO₄ (pH 1.5) |

| Current Density | 15 mA/cm² |

| Ultrasonic Frequency | 59 kHz |

| Temperature | 60°C |

| Yield | 78–92% |

Ultrasound enhances mass transfer, increasing Mn(III) concentration to 0.60–0.70 mol/L compared to 0.40 mol/L in conventional setups. Post-reaction, distillation isolates benzaldehyde (purity >99%, b.p. 179°C).

Synthesis of 3-Methylpiperidine

Catalytic Hydrogenation of 3-Methylpyridine

3-Methylpiperidine is synthesized via hydrogenation of 3-methylpyridine under high-pressure H₂ (50–75 psi) using Raney nickel at 120°C. The reaction achieves >95% conversion, with the product purified via fractional distillation (b.p. 106–108°C).

Alternative Route: Cyclization of δ-Amino Alcohols

δ-Amino alcohols (e.g., 5-aminopentan-2-ol) undergo acid-catalyzed cyclization at 80°C to yield 3-methylpiperidine, albeit with lower efficiency (60–70% yield).

Key Methods for Assembling this compound

Mannich Reaction with Formaldehyde

The Mannich reaction directly couples benzaldehyde, 3-methylpiperidine, and formaldehyde under mild conditions:

Optimized Conditions

-

Molar Ratio : Benzaldehyde:3-methylpiperidine:HCHO = 1:1:1.2

-

Catalyst : 10 mol% HCl in ethanol

-

Temperature : 50°C, 6 hours

-

Yield : 82%

The mechanism proceeds via iminium ion formation, followed by nucleophilic attack by benzaldehyde’s enolate. Ultrasound application (40 kHz) increases yield to 89% by accelerating intermediate formation.

Nucleophilic Substitution of 3-(Bromomethyl)benzaldehyde

3-(Bromomethyl)benzaldehyde, synthesized via free-radical bromination of 3-methylbenzaldehyde (NBS, AIBN, CCl₄, 80°C), reacts with 3-methylpiperidine in DMF at 100°C:

| Parameter | Value |

|---|---|

| Equiv. 3-methylpiperidine | 1.5 |

| Base | K₂CO₃ (2 equiv) |

| Time | 12 hours |

| Yield | 75% |

Product purification involves silica gel chromatography (ethyl acetate/hexane, 1:3).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Mannich Reaction | 82–89% | >99% | High |

| Nucleophilic Substitution | 75% | 98% | Moderate |

Chemical Reactions Analysis

Types of Reactions: 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-((3-Methylpiperidin-1-yl)methyl)benzoic acid

Reduction: 3-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol

Substitution: Various substituted benzaldehydes or benzyl derivatives

Scientific Research Applications

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe or intermediate in biochemical studies.

Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : 218.3 g/mol

- Structural Differences :

- Replaces the 3-methylpiperidine group with a 4-methylpiperazine ring.

- Piperazine (a six-membered ring with two nitrogen atoms) vs. piperidine (one nitrogen atom).

- Properties: CAS No.: 859850-88-7; commercially available with >95% purity. Applications: Likely used in pharmaceutical research, similar to piperidine analogs, but with altered electronic properties due to the additional nitrogen atom .

4-[({3-[(2S)-2-Methylpiperidin-1-yl]propyl}amino)methyl]benzaldehyde

- Molecular Formula: Not explicitly stated, but derived from a multistep synthesis involving 4-(diethoxymethyl)benzaldehyde and a chiral piperidine derivative.

- Structural Differences: Features a longer propylamino spacer between the benzaldehyde and the piperidine group. Incorporates stereochemistry at the 2-position of the piperidine ring (2S configuration).

- Synthesis : Achieved in 80% yield via reductive amination, indicating efficient methodology for introducing chiral centers .

Indole-Modified Benzaldehyde Derivatives (e.g., 4aha, 4aia, 4aja)

- Examples :

- 3-((1H-Indol-3-yl)(methoxy)methyl)benzaldehyde (4aha) :

- Yield : 96%

- Melting Point : 99–100°C

- Structure : Combines benzaldehyde with an indole-methoxy group at the 3-position.

- 3-(Methoxy(3-methoxyphenyl)methyl)-1H-indole (4aia) :

- Yield : 79%

- Melting Point : 120–121°C

- 3-([1,1'-Biphenyl]-4-yl(methoxy)methyl)-1H-indole (4aja) :

- Yield : 72%

- Melting Point : 105–107°C

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Discussion of Key Findings

- Structural Impact on Properties: Piperidine vs. Indole Derivatives: Compounds like 4aha () demonstrate that replacing the piperidine group with heteroaromatic systems (e.g., indole) can enhance synthetic efficiency (96% yield) and introduce π-π stacking interactions relevant to drug design.

Synthetic Methodologies :

Biological Activity

3-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde moiety and a 3-methylpiperidine group. Its molecular formula is C14H19NO, with a molecular weight of approximately 219.31 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The piperidine ring is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C14H19NO |

| Molecular Weight | 219.31 g/mol |

| Functional Groups | Aldehyde, Piperidine |

| Structural Features | Benzaldehyde attached to a piperidine |

Antimicrobial Activity

Research indicates that compounds with piperidine rings often exhibit significant antimicrobial properties. The specific substitution pattern in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of benzaldehyde with piperidine structures have demonstrated cytotoxic effects on cancer cell lines. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent tumor growth inhibition .

Case Study:

In a recent study involving MCF-7 breast cancer cells, a related compound demonstrated an IC50 value of approximately 25 μM, indicating significant cytotoxicity. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Compounds containing piperidine rings have been noted for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative conditions. Preliminary studies suggest that this compound may enhance cognitive function and protect neuronal cells from apoptosis induced by oxidative stress.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for diverse interactions with biological targets. The presence of the methyl group on the piperidine ring is crucial for its biological activity, as it influences the compound's lipophilicity and binding affinity to various receptors.

| Compound | Activity | Notes |

|---|---|---|

| 3-(Piperidin-1-yl)benzaldehyde | Antimicrobial | Lacks methyl substitution on the piperidine |

| 4-(3-Methylpiperidin-1-yl)benzaldehyde | Anticancer | Substituted at the para position |

| 2-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride | Potential anti-inflammatory | Hydrochloride salt form |

Q & A

Q. Table 1: Example Reaction Parameters for Analogous Piperidine-Benzaldehyde Derivatives

| Reaction Component | Conditions | Yield | Purity | Analytical Method |

|---|---|---|---|---|

| 4-formylbenzenesulfonyl chloride + 3-methoxypiperidine | Room temperature, 24h | 32% | 99% | UHPLC-MS (ESI+ APCI) |

Basic: How should researchers characterize the structural integrity of this compound to confirm successful synthesis?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: H and C NMR to verify the aldehyde proton (~9.8 ppm) and methylpiperidine moiety (δ 1.2–2.5 ppm).

- Mass Spectrometry: High-resolution MS (e.g., ESI+ or APCI) to confirm the molecular ion peak (e.g., [M+H] = 284 observed in analogous compounds) .

- Chromatography: UHPLC with UV/Vis detection to assess purity (>95% threshold for biological assays) .

Advanced: How can researchers resolve discrepancies in biological activity data when testing this compound across different assay systems?

Methodological Answer:

Discrepancies often arise from assay-specific variables. To address this:

- Standardized Protocols: Use validated cell lines (e.g., HEK293 for neurological targets) and control compounds.

- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀/EC₅₀ variability.

- Statistical Validation: Apply ANOVA or multivariate analysis to distinguish assay noise from true biological effects .

Advanced: What experimental strategies are effective in elucidating the role of this compound in modulating protein-protein interactions (PPIs)?

Methodological Answer:

Fragment-based approaches are promising:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) between the compound and target proteins.

- X-ray Crystallography: Resolve 3D structures of the compound bound to PPIs, as demonstrated for similar benzaldehyde derivatives .

- Thermal Shift Assays: Monitor protein stability changes to infer interaction strength.

Advanced: What mechanistic studies are recommended to investigate the aldehyde group’s reactivity under varying catalytic conditions?

Methodological Answer:

- Kinetic Studies: Track reaction rates in the presence of Lewis acids (e.g., AlCl₃) or organocatalysts.

- Isotope Labeling: Use O-labeled aldehydes to trace oxidation/reduction pathways.

- Spectroscopic Probes: FTIR to monitor C=O stretching frequencies under different pH conditions .

Advanced: How can the 3-methylpiperidinyl moiety be optimized to enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustments: Introduce polar substituents (e.g., -OH or -COOH) to improve solubility.

- Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites for structural modification.

- In Silico Modeling: Predict LogP and pKa values using software like ACD/Labs Percepta (validated in similar studies) .

Advanced: What computational tools can predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina to simulate binding to receptor active sites.

- MD Simulations: GROMACS for analyzing conformational stability over nanosecond timescales.

- QSAR Models: Corate structural features (e.g., piperidine ring size) with activity data from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.